N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Description
N-[1-(Propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted piperidine moiety. The isopropyl group at the piperidine nitrogen introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound belongs to a broader class of carboxamide derivatives studied for diverse biological activities, including antimicrobial and CNS-targeting effects .
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)15-7-5-11(6-8-15)14-13(16)12-4-3-9-17-12/h3-4,9-11H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWJIJVHFHSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a thiophene derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carboxylic acids and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide, commonly referred to as thiophene fentanyl, is a synthetic opioid that has garnered attention in scientific research due to its potential applications in pharmacology and toxicology. This article outlines its chemical properties, synthesis, biological activity, and implications for medical and forensic science.
Pharmacological Applications
Thiophene fentanyl exhibits potent analgesic effects similar to other synthetic opioids. Research indicates that it interacts with opioid receptors in the central nervous system, leading to pain relief. Its potency is attributed to its high affinity for the mu-opioid receptor, making it a candidate for pain management therapies.
Toxicological Studies
Due to its structural similarities with other potent opioids, there is concern regarding its potential for abuse and toxicity. Studies have demonstrated that thiophene fentanyl can cause respiratory depression and other adverse effects typical of opioid overdose. The compound's safety profile is under investigation, particularly in relation to its metabolites and long-term effects on users.
Case Studies
Several case studies highlight the implications of thiophene fentanyl in clinical and forensic settings:
- Clinical Use : In controlled environments, thiophene fentanyl has been evaluated for its analgesic efficacy in post-operative pain management. Results indicate effective pain control with a manageable side effect profile.
- Forensic Analysis : In forensic toxicology, thiophene fentanyl has been identified in toxicology reports linked to overdose cases. Its detection poses challenges due to its structural similarity to other fentanyl analogs, necessitating advanced analytical techniques such as mass spectrometry for accurate identification.
Applications Summary Table
| Application Area | Description |
|---|---|
| Pharmacology | Potential use as an analgesic in pain management therapies |
| Toxicology | Investigated for safety profiles and overdose risk |
| Forensic Science | Identified in overdose cases; requires advanced detection methods |
| Research | Studied for receptor binding affinities and metabolic pathways |
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns and Molecular Geometry
Key Analogues:
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide ():
- Replaces the piperidine-isopropyl group with a 4-methylpyridine ring.
- Enhanced aromaticity from pyridine may improve π-π stacking interactions in biological targets.
- Antibacterial activity reported against Gram-positive strains (e.g., S. aureus), likely due to improved solubility from the polar pyridine group .
N-(2-Nitrophenyl)thiophene-2-carboxamide (): Substitutes piperidine with a nitro-substituted phenyl ring. Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest planar conformations, similar to furan analogues like 2NPFC (9.71°) .
Tetrahydrofuranylfentanyl (THF-F) ():
- Piperidine-carboxamide core retained but replaces thiophene with tetrahydrofuran.
- The oxolane (THF) ring reduces aromaticity, altering receptor binding profiles (e.g., opioid receptor affinity) .
Data Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | Key Substituent | Aromatic System | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 238.34 g/mol | Piperidine-isopropyl | Thiophene | 2.8 |
| N-(4-Methylpyridin-2-yl) analogue | 232.29 g/mol | 4-Methylpyridine | Thiophene + Pyridine | 1.9 |
| N-(2-Nitrophenyl) analogue | 248.25 g/mol | 2-Nitrophenyl | Thiophene + Benzene | 2.1 |
| Tetrahydrofuranylfentanyl | 376.47 g/mol | Tetrahydrofuran | None (aliphatic) | 3.5 |
*Predicted using ChemAxon software.
Biological Activity
N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Piperidine Ring Formation : This is achieved through the hydrogenation of pyridine derivatives.
- Thiophene Core Synthesis : The cyclization of thiophene precursors under acidic or basic conditions leads to the formation of the thiophene core.
- Carboxamide Formation : The final step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, to form the carboxamide group.
The compound's IUPAC name is N-(1-propan-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, with a molecular formula of .
Antimicrobial Properties
Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further enhances their therapeutic potential.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Significant antibacterial activity |
| Staphylococcus epidermidis | 0.22 - 0.25 | Significant antibacterial activity |
Anticancer Activity
This compound has also been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have shown IC50 values indicating significant potency against tumor cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 2.76 | High cytotoxicity |
| CaCo-2 (Colon Cancer) | 9.27 | Moderate cytotoxicity |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical responses that can modulate disease progression .
Case Studies and Research Findings
Several studies have examined the biological effects of related compounds:
- Antimicrobial Evaluation : A study assessed various thiophene derivatives for their antimicrobial efficacy, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxicity Studies : Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Hybrid Molecule Development : The hybridization of different scaffolds has been explored to create novel therapeutic agents with improved biological profiles .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 276.37 g/mol | HRMS |
| logP | 2.8 ± 0.3 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | USP dissolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
